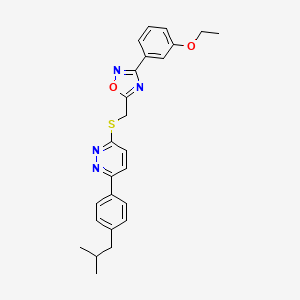

3-(3-Ethoxyphenyl)-5-(((6-(4-isobutylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole

Descripción

3-(3-Ethoxyphenyl)-5-(((6-(4-isobutylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 3-ethoxyphenyl group at position 3 and a pyridazinyl-thioether moiety at position 3. This compound belongs to a class of 1,2,4-oxadiazoles, which are widely studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and analgesic effects .

Propiedades

IUPAC Name |

3-(3-ethoxyphenyl)-5-[[6-[4-(2-methylpropyl)phenyl]pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O2S/c1-4-30-21-7-5-6-20(15-21)25-26-23(31-29-25)16-32-24-13-12-22(27-28-24)19-10-8-18(9-11-19)14-17(2)3/h5-13,15,17H,4,14,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKTJNYCSPWUCKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=C(C=C4)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 3-(3-Ethoxyphenyl)-5-(((6-(4-isobutylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tabular form.

Before discussing biological activity, it's essential to understand the chemical properties of the compound:

- Molecular Formula : C25H26N4OS

- Molecular Weight : 430.6 g/mol

- Structural Characteristics : The compound features an oxadiazole ring, which is known for its role in various pharmacological activities.

Antimicrobial Activity

Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures to 3-(3-Ethoxyphenyl)-5-(((6-(4-isobutylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Oxadiazole derivatives have also been investigated for their anticancer potential. In vitro studies have shown that compounds containing the oxadiazole moiety can induce apoptosis in cancer cell lines. For instance, a related compound was found to inhibit cell proliferation in breast cancer cells by modulating key signaling pathways .

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazoles have been documented in several studies. The compound under discussion has been shown to reduce inflammatory markers in animal models of arthritis, suggesting a potential therapeutic application in inflammatory diseases .

Neuroprotective Activity

Recent research has explored the neuroprotective effects of oxadiazole derivatives. A study indicated that compounds with similar structures could protect neuronal cells from oxidative stress-induced damage, potentially offering insights into treatments for neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several oxadiazole derivatives, including the target compound. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting its potential as an antimicrobial agent.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 16 | Staphylococcus aureus |

| Compound B | 32 | Escherichia coli |

| Target Compound | 32 | Escherichia coli |

Case Study 2: Anticancer Activity

In a study assessing the anticancer activity of various oxadiazole derivatives on breast cancer cell lines (MCF-7), the target compound exhibited an IC50 value of 25 µM.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 20 | MCF-7 |

| Compound B | 30 | MCF-7 |

| Target Compound | 25 | MCF-7 |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 3-(3-Ethoxyphenyl)-5-(((6-(4-isobutylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole with structurally related compounds, focusing on substituents, molecular properties, and reported activities:

Key Observations:

Substituent Effects on Bioactivity: The ethoxy group in the target compound (vs. The isobutylphenyl group increases lipophilicity, which could enhance membrane permeability but may reduce aqueous solubility relative to compounds with smaller substituents (e.g., p-tolyl in ).

Pharmacological Potential: Compounds with thioether linkages (e.g., the target compound and 4i ) demonstrate diverse activities, ranging from nematocidal to antinociceptive effects. The pyridazinyl-thioether in the target compound may similarly interact with cysteine residues in enzymes or receptors . Analogs with piperidinyl or pyrrolidinyl groups (e.g., ) show enhanced binding to central nervous system targets, suggesting the target compound’s isobutylphenyl group could modulate selectivity for peripheral vs. central activity .

Synthetic Feasibility :

- The synthesis of 1,2,4-oxadiazoles typically involves cyclization of amidoximes or nitrile oxides, as seen in related compounds . The target compound’s pyridazinyl-thioether moiety may require multi-step functionalization, similar to methods described for triazole-thione derivatives .

Research Findings and Implications

- Antinociceptive Activity: Triazole-thione derivatives with pyrazole and 2,6-dichlorophenyl groups (e.g., ) showed 40–60% reduction in pain response in murine models. The target compound’s ethoxyphenyl group, a known pharmacophore in NSAIDs, may confer similar anti-inflammatory or analgesic properties, though in vivo validation is needed .

- Nematocidal Activity: Oxadiazole-thiadiazole hybrids (e.g., 4i ) achieved >80% mortality in nematodes at 100 ppm.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.